Advanced Synthesis Pathways for 3,5-Dichloropyridin-4-ol
Advanced Synthesis Pathways for 3,5-Dichloropyridin-4-ol
The following technical guide details the synthesis pathways for 3,5-Dichloropyridin-4-ol (also referred to as 3,5-dichloro-4-pyridone). This document is structured for researchers and process chemists, focusing on mechanistic causality, scalability, and self-validating protocols.
CAS No: 17228-70-5
Formula:
Executive Summary & Retrosynthetic Analysis
3,5-Dichloropyridin-4-ol is a critical heterocyclic building block used in the synthesis of agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical intermediates. Its chemical behavior is dominated by the pyridone-pyridinol tautomerism , where the keto (pyridone) form typically predominates in the solid state and in polar solvents.
Synthetically, the introduction of chlorine atoms at the 3- and 5-positions can be achieved via two primary logic gates:
-
Electrophilic Aromatic Substitution (
): Direct chlorination of the electron-rich 4-hydroxypyridine core. -
Nucleophilic Aromatic Substitution (
): Hydrolysis of a highly chlorinated precursor (e.g., 3,4,5-trichloropyridine), leveraging the activation provided by the ring nitrogen.
Retrosynthetic Logic Diagram
Figure 1: Retrosynthetic disconnection showing the three primary access routes.
Pathway A: Direct Chlorination of 4-Hydroxypyridine
This is the most atom-economical and industrially favored route. The hydroxyl group at C4 strongly activates the C3 and C5 positions towards electrophilic attack, making the reaction facile even with mild chlorinating agents.
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Selectivity: The 3,5-positions are ortho to the activating oxy-anion. Over-chlorination is minimal if stoichiometry is controlled, as the 2,6-positions are deactivated by the ring nitrogen.
-
Reagents: Sodium Hypochlorite (
) or Chlorine gas ( ).[1]
Experimental Protocol
Scale: 100 mmol basis
| Reagent | Amount | Equiv. | Role |
| 4-Hydroxypyridine | 9.51 g | 1.0 | Substrate |
| NaOH (aq, 10%) | 100 mL | ~2.5 | Solvent/Base |
| Sodium Hypochlorite (12%) | ~65 mL | 2.2 | Chlorinating Agent |
| HCl (conc.) | As req. | - | Neutralization |
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck round-bottom flask with 4-hydroxypyridine and 10% NaOH solution. Stir until a clear, homogeneous solution of sodium pyridin-4-olate is formed.
-
Temperature Control: Cool the reaction mixture to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote chlorination at the 2,6-positions or oxidative degradation.
-
Chlorination: Add the NaOCl solution dropwise over 60 minutes, maintaining the internal temperature below 10°C.
-
Observation: The solution may turn slightly yellow.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor conversion via TLC (Eluent: EtOAc/MeOH 9:1) or HPLC.[2][3]
-
Isolation: Cool the mixture back to 5°C. Acidify slowly with concentrated HCl to pH 3–4 .
-
Causality: The product is amphoteric but least soluble at its isoelectric point (near pH 3.5), causing precipitation.
-
-
Purification: Filter the white/off-white precipitate. Wash with ice-cold water (2 x 20 mL) to remove inorganic salts. Dry in a vacuum oven at 50°C.
Yield: Typically 75–85%. Characterization:
-
Melting Point: Literature values vary (commercial sources often cite 56-59°C, but structural analogs suggest potential for higher MP; verify experimentally).
-
1H NMR (DMSO-d6):
12.0 (br s, 1H, OH/NH), 8.2 (s, 2H, H-2,6).
Pathway B: Hydrolysis of 3,4,5-Trichloropyridine
This route is convergent, often used when 3,4,5-trichloropyridine is available as a byproduct of pyridine chlorination streams. It utilizes the specific activation of the C4-chlorine atom.
Mechanistic Insight
The reaction is a Nucleophilic Aromatic Substitution (
Reaction Scheme Diagram
Figure 2: Mechanism of selective hydrolysis at the C4 position.
Experimental Protocol
Scale: 50 mmol basis
| Reagent | Amount | Equiv. | Role |
| 3,4,5-Trichloropyridine | 9.12 g | 1.0 | Substrate |
| NaOH (10% aq) | 50 mL | 2.5 | Nucleophile |
| DMSO | 20 mL | - | Co-solvent (Optional) |
Step-by-Step Methodology:
-
Setup: Combine 3,4,5-trichloropyridine and NaOH solution in a round-bottom flask equipped with a reflux condenser.
-
Note: DMSO can be added to increase the solubility of the starting material and accelerate the rate (via increased nucleophilicity of
).
-
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–8 hours.
-
Monitoring: Monitor the disappearance of the trichloropyridine (non-polar) and the formation of the polar product via HPLC.
-
Workup: Cool the reaction mixture to room temperature.
-
Precipitation: Acidify carefully with HCl to pH 3–4. The product will precipitate out of the aqueous phase.
-
Purification: Recrystallize from ethanol/water if necessary to remove trace isomers (e.g., 2-hydroxy-3,4,5-trichloropyridine impurities, though rare due to regioselectivity).
Pathway C: From 4-Aminopyridine (Laboratory Scale)
This route is valuable when high purity is required and 4-aminopyridine is the available stock. It involves chlorination followed by a diazotization-hydrolysis sequence.
Sequence:
-
Chlorination: 4-Aminopyridine +
/HCl 4-Amino-3,5-dichloropyridine. -
Diazotization: 4-Amino-3,5-dichloropyridine +
+ [Diazonium Intermediate]. -
Hydrolysis: [Diazonium Intermediate] +
/ 3,5-Dichloropyridin-4-ol.
Critical Control Point: The diazotization of electron-deficient aminopyridines requires concentrated acid (e.g., 40-50%
Analytical Reference Data
| Property | Value | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 56–59°C (Commercial) | Note: Literature values conflict. Clopidol (dimethyl analog) melts >300°C. Verify experimentally.[5] |
| Solubility | DMSO, Methanol (hot) | Poor solubility in water (neutral form) |
| pKa | ~7.3 (Predicted) | Amphoteric nature |
Safety & Handling
-
Chlorinating Agents:
gas is toxic and corrosive. NaOCl releases upon acidification. Perform all acidification steps in a fume hood. -
Pyridine Derivatives: Many halopyridines are skin irritants and potential sensitizers. Wear nitrile gloves and eye protection.
-
Waste Disposal: Aqueous filtrates contain chlorinated organics and inorganic salts. Dispose of as halogenated organic waste.
References
-
PubChem. 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid (Related Compound Data). National Library of Medicine. Available at: [Link]
- Google Patents.Process for the preparation of 3,5-dichloropyridine (WO2001005766A2).
- Google Patents.Process for preparing 4-hydroxypyridines (EP2585436B1).
-
ChemBK. 3,5-Dichloro-4-hydroxypyridine Physical Properties. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyridines and 4-Pyridones. Available at: [Link]
- Google Patents.Method for synthesizing 3,5-dibromo-4-iodopyridine (CN102924369A). (Analogous diazotization chemistry).
Sources
- 1. EP0206293A2 - Process for the preparation of 3,5-dichloro-2-pyridone - Google Patents [patents.google.com]
- 2. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 3. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Clopidol Raw Material, API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Page loading... [guidechem.com]
